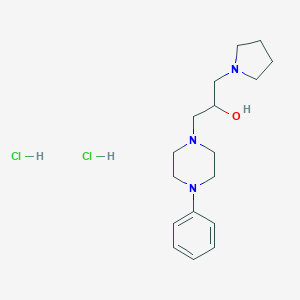
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PEPAP, and it is a psychoactive agent that has been found to have several biochemical and physiological effects. In
Scientific Research Applications
PEPAP has been found to have potential therapeutic applications in the treatment of several neurological disorders, including anxiety, depression, and schizophrenia. It has also been studied for its potential use in drug addiction therapy. Additionally, PEPAP has been found to have a potential role in cancer treatment due to its ability to induce apoptosis in cancer cells.
Mechanism Of Action
PEPAP acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. The compound also has an affinity for dopamine D2 receptors. These actions are believed to be responsible for the compound's psychoactive effects and potential therapeutic applications.
Biochemical And Physiological Effects
PEPAP has been found to have several biochemical and physiological effects, including anxiolytic, antidepressant, antipsychotic, and anti-addictive effects. The compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages And Limitations For Lab Experiments
PEPAP has several advantages for lab experiments, including its relatively low toxicity and high potency. However, the compound's psychoactive effects may make it difficult to use in certain types of experiments, and its limited availability may also pose a challenge.
Future Directions
There are several future directions for research on PEPAP. One area of interest is the compound's potential use in the treatment of drug addiction. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications. Finally, the development of new synthesis methods and analogs may lead to the discovery of even more potent and effective compounds.
Synthesis Methods
PEPAP is synthesized using a multi-step process that involves the reaction of piperazine with 1-phenyl-2-chloroethane. The reaction product is then treated with pyrrolidine to yield the desired compound. The final step involves the formation of dihydrochloride salt by reacting PEPAP with hydrochloric acid.
properties
CAS RN |
198767-56-5 |
|---|---|
Product Name |
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride |
Molecular Formula |
C17H29Cl2N3O |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-pyrrolidin-1-ylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H27N3O.2ClH/c21-17(14-18-8-4-5-9-18)15-19-10-12-20(13-11-19)16-6-2-1-3-7-16;;/h1-3,6-7,17,21H,4-5,8-15H2;2*1H |
InChI Key |
ZBQWBGPJDXJYJO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Canonical SMILES |
C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
synonyms |
1-Piperazineethanol, 4-phenyl-alpha-(1-pyrrolidinyl)methyl)-, dihydroc hloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
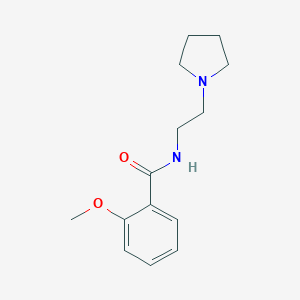


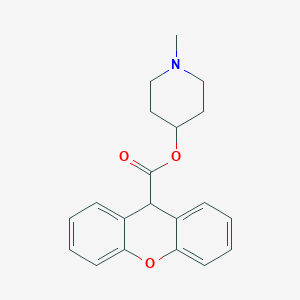

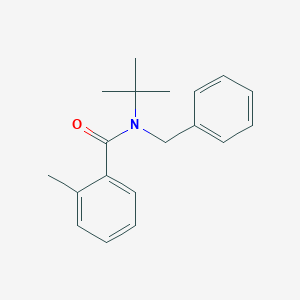
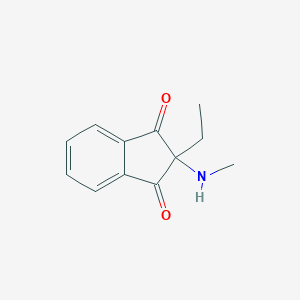

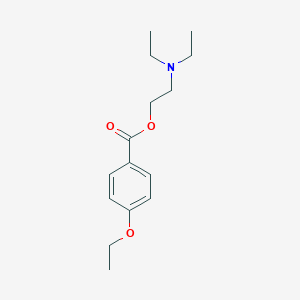
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
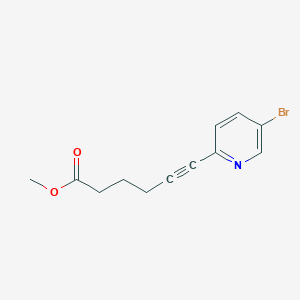
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)